2-Butoxy-4-chloro-1,3-difluorobenzene
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Overview
Description
2-Butoxy-4-chloro-1,3-difluorobenzene is a halogenated aromatic compound with the molecular formula C10H11ClF2O. It is characterized by the presence of butoxy, chloro, and difluoro substituents on a benzene ring. This compound is used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-4-chloro-1,3-difluorobenzene typically involves the halogenation and alkylation of benzene derivatives. One common method includes the reaction of 4-chloro-1,3-difluorobenzene with butanol in the presence of a base, such as potassium carbonate, under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process may include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-4-chloro-1,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of butoxybenzaldehyde or butoxybenzoic acid.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
2-Butoxy-4-chloro-1,3-difluorobenzene is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Butoxy-4-chloro-1,3-difluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Butoxy-4-chloro-1,3-difluorobenzene shares similarities with other halogenated aromatic compounds, such as:
- This compound
- This compound
- This compound .
Uniqueness
Properties
IUPAC Name |
3-butoxy-1-chloro-2,4-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF2O/c1-2-3-6-14-10-8(12)5-4-7(11)9(10)13/h4-5H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSJRXHLFNCLJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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